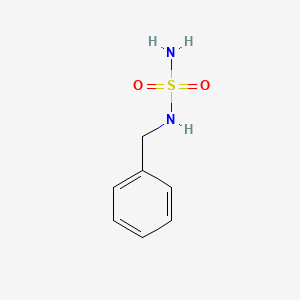

N-benzylsulfamide

Description

BenchChem offers high-quality N-benzylsulfamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzylsulfamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(sulfamoylamino)methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-12(10,11)9-6-7-4-2-1-3-5-7/h1-5,9H,6H2,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKLNLIUTCAYCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347397 | |

| Record name | N-Benzylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14101-58-7 | |

| Record name | N-Benzylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Benzylsulfamide Scaffolds: Synthetic Architectures and Medicinal Profiling

Executive Summary

This technical guide details the synthesis, characterization, and medicinal utility of N-benzylsulfamide derivatives. As tetrahedral bioisosteres of ureas and transition-state mimics of peptide hydrolysis, sulfamides (

Specifically, the N-benzylsulfamide moiety is a validated pharmacophore for Carbonic Anhydrase (CA) inhibition, offering superior metabolic stability compared to carboxamides and distinct hydrogen-bonding geometries compared to sulfonamides. This guide prioritizes "self-validating" synthetic protocols—methodologies where intermediate stability and byproduct formation are chemically predictable and observable.

Part 1: Structural Significance & Medicinal Chemistry

The Bioisosteric Rationale

The sulfamide group (

-

Geometry: Sulfamides are tetrahedral around the sulfur atom, whereas ureas are planar. This allows sulfamides to mimic the tetrahedral transition state of amide hydrolysis, making them potent protease inhibitor scaffolds.

-

Acidity: The

of a sulfamide -

Metabolic Stability: Unlike ureas, which are susceptible to amidases, the sulfamide bond is highly resistant to enzymatic hydrolysis.

Therapeutic Target: Carbonic Anhydrase (CA)

N-benzylsulfamides are "Zinc-Binding Groups" (ZBGs). The terminal unsubstituted nitrogen (

-

Mechanism: The ionized sulfamide nitrogen displaces the zinc-bound water molecule/hydroxide ion, halting the catalytic hydration of

. -

Selectivity: Derivatization of the benzyl ring allows targeting of specific isoforms (e.g., tumor-associated hCA IX/XII vs. cytosolic hCA I/II).

Part 2: Synthetic Strategies

We evaluate three primary routes. The choice depends on whether the target is a primary sulfamide (

Method A: The Chlorosulfonyl Isocyanate (CSI) Route (Gold Standard)

-

Best For: Primary sulfamides and N-protected precursors.

-

Mechanism: CSI reacts with an alcohol (e.g., tert-butanol) to form a "Burgess-type" intermediate (N-Boc-sulfamoyl chloride), which then reacts cleanly with benzylamine.

-

Advantage: Avoids symmetrical byproduct formation (

).

Method B: The Sulfuryl Chloride ( ) Route

-

Best For: Unsymmetrical N,N'-disubstituted derivatives.

-

Mechanism: Stepwise displacement of chloride ions.

-

Challenge: High reactivity of

often leads to symmetric sulfamides (dimerization) unless temperature is strictly controlled (

Method C: SuFEx Click Chemistry (Emerging)

-

Best For: High-throughput library generation.

-

Mechanism: Uses Sulfur(VI) Fluoride Exchange.[1][2] Sulfamoyl fluorides are stable to hydrolysis but react with amines upon activation.

Part 3: Detailed Experimental Protocols

Protocol 1: Controlled Synthesis via Chlorosulfonyl Isocyanate (CSI)

This protocol is designed to eliminate dimerization, a common failure mode in sulfamide synthesis.

Reagents & Safety

-

Chlorosulfonyl Isocyanate (CSI): Highly corrosive, reacts violently with water. Handle under

. -

tert-Butanol: Anhydrous.

-

Benzylamine: Distilled.

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow

-

Preparation of Burgess-Type Intermediate (In-Situ):

-

Charge a flame-dried 3-neck round-bottom flask with anhydrous DCM (0.2 M relative to CSI).

-

Cool to 0°C using an ice/salt bath.

-

Add CSI (1.0 equiv) via syringe pump to avoid exotherms.

-

Add tert-Butanol (1.0 equiv) dissolved in DCM dropwise over 20 minutes.

-

Checkpoint: Stir for 30 mins. The solution contains

(N-Boc-sulfamoyl chloride).

-

-

Amine Addition:

-

Add Triethylamine (TEA, 2.0 equiv) to the mixture.

-

Add Benzylamine (1.0 equiv) dropwise. Maintain internal temp < 5°C.

-

Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Monitoring: TLC (Hexane/EtOAc 7:3). The intermediate is stable N-Boc-N'-benzylsulfamide.

-

-

Workup & Deprotection:

-

Quench with water. Extract with DCM (3x). Wash organic layer with 0.1M HCl (remove unreacted amine) and Brine.

-

Concentrate to yield the N-Boc-N'-benzylsulfamide .

-

Acidolysis: Dissolve intermediate in DCM/TFA (1:1 ratio). Stir for 1 hour at RT.

-

Concentrate under vacuum. Neutralize with saturated

. Extract with EtOAc.

-

-

Recrystallization:

-

Recrystallize from Ethanol/Water to yield pure N-benzylsulfamide .

-

Protocol 2: Visualization of Synthetic Pathways

Figure 1: Comparative synthetic workflows.[3] The CSI route (top) offers higher fidelity for primary sulfamides, while the Sulfuryl Chloride route (bottom) allows for divergent N,N'-disubstitution.

Part 4: Characterization Matrix

Accurate characterization is critical to distinguish sulfamides from sulfonamides or mixed ureas.

| Technique | Parameter | Diagnostic Feature | Notes |

| FT-IR | 1330–1370 cm⁻¹ | Strong intensity band. | |

| 1150–1180 cm⁻¹ | Sharp, distinct from sulfonamides (often lower). | ||

| 3250–3350 cm⁻¹ | Often appears as a doublet in primary sulfamides ( | ||

| ¹H NMR | 4.5 – 7.5 ppm | Broad, | |

| 4.1 – 4.3 ppm | Benzylic protons. Doublet if coupled to NH, singlet if exchanged. | ||

| ¹³C NMR | 136 – 138 ppm | Ipso carbon of the benzyl ring. | |

| MS (ESI) | Negative Mode | Sulfamides ionize well in negative mode due to NH acidity ( | |

| X-Ray | Geometry | Tetrahedral S | Confirming |

Common Impurity Profile

-

Symmetric Sulfamide:

.-

Detection: Mass Spec (Dimer mass) and NMR (Integration of aromatic vs benzylic protons).

-

-

Sulfamic Acid:

.-

Detection: Highly acidic, water-soluble (lost in aqueous workup usually, but can crash out).

-

Part 5: Structure-Activity Relationship (SAR) Logic[5]

When designing N-benzylsulfamide derivatives for Carbonic Anhydrase inhibition, the following SAR rules generally apply (based on Supuran et al.):

-

The Zinc Anchor: The unsubstituted

is required for nanomolar potency against hCA II. Substitution on the terminal nitrogen ( -

The Linker: The benzyl

provides flexibility, allowing the aromatic ring to engage in -

Ring Substitution:

-

Electron Withdrawing Groups (EWGs): (e.g.,

) on the benzyl ring increase the acidity of the sulfamide NH, potentially strengthening the Zn-coordination. -

Tail Approach: Bulky groups at the para-position of the benzyl ring can extend out of the active site, imparting isoform selectivity (e.g., targeting extracellular hCA IX).

-

Figure 2: SAR Deconstruction of the N-benzylsulfamide pharmacophore.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181.[4] Link

- Reitz, A. B., et al. (2009). Sulfamides and sulfamates: Bioisosteres of sulfonamides and ureas. Journal of Medicinal Chemistry. (Foundational text on sulfamide bioisosterism).

-

Winum, J. Y., et al. (2006). Sulfamates and sulfamides: Two novel classes of carbonic anhydrase inhibitors.[4] Medicinal Research Reviews, 26(6).

-

Spillane, W. J., & Malaubier, J. B. (2014). Sulfamates and their therapeutic potential.[3][4][5][6] Chemical Reviews.

-

Graf, R. (1968). Chlorosulfonyl Isocyanate.[4][7][8] Angewandte Chemie International Edition, 7(3), 172-182. (The definitive guide on CSI reactivity). Link

-

Barrow, J. C., et al. (2000). Synthesis of Sulfamides via the Burgess Reagent.[7] Tetrahedron Letters.

Sources

- 1. Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arxada.com [arxada.com]

- 8. publish.uwo.ca [publish.uwo.ca]

A Historical Synthesis of N-benzylsulfamide: From Foundational Reactions to Modern Strategies

An In-depth Technical Guide for Drug Development Professionals

Introduction

N-benzylsulfamide belongs to the broader class of sulfonamides, a functional group that is a cornerstone of modern medicinal chemistry and drug development.[1] From the discovery of antibacterial sulfa drugs to their incorporation into diuretics, anticonvulsants, and antivirals, the sulfonamide moiety is of immense strategic importance. N-benzylsulfamide itself, and its derivatives, serve as critical building blocks and pharmacophores in the design of novel therapeutic agents. Understanding the evolution of its synthesis provides researchers with a powerful toolkit, illuminating the fundamental principles of S-N bond formation and the ongoing drive for efficiency, safety, and sustainability in chemical manufacturing.

This guide provides a comprehensive overview of the historical and contemporary methods for synthesizing N-benzylsulfamide. It is designed for researchers, chemists, and drug development professionals, moving beyond simple procedural lists to explore the underlying chemical logic, the rationale behind experimental choices, and the practical advantages and limitations of each approach. We will journey from the classical, robust methods that defined early organic synthesis to the more elegant and efficient one-pot strategies that characterize modern process chemistry.

Chapter 1: The Archetypal Pathway: Reaction of Benzylamine with a Sulfamoyl Chloride Precursor

The most historically significant and conceptually direct route to N-substituted sulfamides involves the reaction of a primary amine with a suitable sulfonylating agent. The workhorse of this class is sulfuryl chloride (SO₂Cl₂), which serves as a precursor to the transient sulfamoyl chloride intermediate. This method is predicated on the high electrophilicity of the sulfur atom in the sulfonyl group and the nucleophilicity of the primary amine.

Mechanism and Rationale

The reaction proceeds via a two-step mechanism. Initially, benzylamine performs a nucleophilic attack on sulfuryl chloride. This is followed by the elimination of a chloride ion and a proton to form an N-benzylsulfamoyl chloride intermediate. A second equivalent of benzylamine then attacks this intermediate, displacing the remaining chloride to form the final N,N'-dibenzylsulfamide product. To achieve the target N-benzylsulfamide, a different strategy is employed where an excess of ammonia or a protected amine is used in the second step.

However, the most common historical approach for monosubstitution involves reacting benzylamine with a pre-formed sulfamoyl chloride (H₂NSO₂Cl) or, more commonly, by reacting benzylamine with sulfuryl chloride in the presence of a large excess of ammonia. A more controlled modern variant involves the careful addition of reagents.

The critical choice in this synthesis is the inclusion of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[2] The reaction liberates hydrochloric acid (HCl), which would otherwise protonate the starting benzylamine, rendering it non-nucleophilic and halting the reaction. The base acts as an acid scavenger, ensuring the amine remains available for reaction.

Figure 1: High-level workflow for the classical synthesis of N-benzylsulfamide.

Experimental Protocol: General Procedure

-

Inert Atmosphere: A reaction vessel is charged with an anhydrous aprotic solvent (e.g., dichloromethane, THF) and benzylamine under an inert atmosphere (N₂ or Ar). The use of anhydrous conditions is critical to prevent hydrolysis of the sulfuryl chloride.

-

Cooling: The solution is cooled to 0 °C in an ice bath. This is a crucial step to control the exothermicity of the reaction and minimize side-product formation.

-

Base Addition: A tertiary amine base, such as triethylamine (2.2 equivalents), is added to the solution.

-

Reagent Addition: A solution of sulfuryl chloride (1.0 equivalent) in the same anhydrous solvent is added dropwise via a syringe pump over an extended period (e.g., 1 hour). The slow addition rate is paramount to maintain temperature control and prevent the formation of undesired byproducts.

-

Reaction & Quenching: The reaction is allowed to slowly warm to room temperature and stirred for several hours. Upon completion (monitored by TLC), the reaction is quenched by the addition of water or a saturated aqueous solution of NH₄Cl.

-

Workup & Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure N-benzylsulfamide.

Data Summary

While specific yield data for the direct synthesis of N-benzylsulfamide is not always published in historical literature, analogous reactions of sulfonyl chlorides with primary amines consistently report moderate to high yields.

| Reagent 1 | Reagent 2 | Base | Solvent | Yield Range | Reference |

| Aniline | Benzenesulfonyl Chloride | TEA | THF | ~85% | [2] |

| Benzylamine | 4-Methylbenzenesulfonyl Chloride | Pyridine | DCM | Good | [3] |

| Various Amines | Various Sulfonyl Chlorides | K₂CO₃ | PEG-400 | up to 78% | [2] |

Table 1: Representative yields for analogous sulfonamide formation reactions.

Chapter 2: The Sulfamide Alkylation Pathway

An alternative historical route involves the direct N-alkylation of sulfamide (H₂N-SO₂-NH₂) with a benzylating agent, such as benzyl chloride or benzyl bromide. This method leverages the acidity of the N-H protons of sulfamide, which can be removed by a suitable base to generate a nucleophilic anion.

Mechanism and Rationale

This reaction follows a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. A base (e.g., potassium carbonate, sodium hydride) deprotonates sulfamide to form the sulfamide anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide ion.

The primary scientific challenge of this method is selectivity . Sulfamide has two acidic N-H protons, and the product, N-benzylsulfamide, still possesses two N-H protons (one on each nitrogen), which can also be deprotonated and react further. This can lead to a mixture of mono- and N,N'-dibenzylated products.

Controlling for Mono-alkylation:

-

Stoichiometry: Using a molar equivalent or a slight excess of sulfamide relative to the benzyl halide favors mono-substitution.

-

Reaction Conditions: Lower temperatures and shorter reaction times can help minimize over-alkylation.

-

Choice of Base: A milder base may provide better control over the deprotonation process.

Figure 2: Reaction pathway for sulfamide alkylation, highlighting the selectivity challenge.

Chapter 3: Modern Advancements: One-Pot and Alternative Reagent Strategies

The evolution of organic synthesis has consistently trended towards increasing efficiency and safety. In the context of N-benzylsulfamide synthesis, this has led to the development of one-pot procedures that bypass the need to handle or isolate potentially hazardous or unstable intermediates like sulfonyl chlorides.

Oxidative Coupling of Thiols and Amines

A prominent modern strategy involves the direct oxidative coupling of a thiol (R-SH) with an amine.[4] This approach generates the key sulfonyl intermediate in situ. For the synthesis of N-benzylsulfamide, this would conceptually involve the reaction of benzylamine with a suitable sulfur source that can be oxidized in the reaction vessel. A more practical adaptation is the one-pot conversion of thiols to sulfonamides.[5]

The process typically involves the oxidation of a thiol (e.g., benzyl mercaptan) with an oxidizing/chlorinating system, such as N-Chlorosuccinimide (NCS) and a chloride source, to generate the sulfonyl chloride in situ.[2][5] This highly reactive intermediate is immediately trapped by the benzylamine present in the reaction mixture to form the desired sulfonamide.

Causality and Advantages:

-

Safety: This method avoids the isolation and handling of lachrymatory and moisture-sensitive sulfonyl chlorides.

-

Atom and Step Economy: By combining multiple transformations into a single operation, this approach reduces waste, solvent usage, and purification steps.[4]

-

Versatility: It allows for the use of readily available thiols as starting materials.

Experimental Protocol: One-Pot Thiol-to-Sulfonamide Synthesis

-

Reagent Mixture: In a reaction flask, a thiol (1.0 eq), N-Chlorosuccinimide (NCS), and a chloride source (e.g., tetrabutylammonium chloride) are mixed in a suitable solvent like acetonitrile.[5]

-

Oxidation: The mixture is stirred at room temperature to facilitate the oxidative chlorination of the thiol to the corresponding sulfonyl chloride.

-

Amine Addition: Benzylamine (1.1 eq) and a base (e.g., triethylamine) are added directly to the reaction mixture.

-

Reaction and Workup: The reaction is stirred until completion, followed by a standard aqueous workup and purification as described in the classical method.

Figure 3: Conceptual workflow for a one-pot synthesis from a thiol precursor.

Conclusion and Future Outlook

The synthesis of N-benzylsulfamide provides a clear lens through which to view the progress of synthetic organic chemistry. The journey began with foundational, yet often harsh, reactions relying on potent reagents like sulfuryl chloride. These methods, while effective, required careful handling of corrosive byproducts and moisture-sensitive intermediates.

Subsequent developments, such as the alkylation of sulfamide, offered an alternative pathway but introduced significant challenges in controlling selectivity. The modern era has embraced principles of green and efficient chemistry, leading to elegant one-pot strategies that generate reactive intermediates in situ. These methods, exemplified by the oxidative coupling of thiols, enhance laboratory safety, reduce waste, and improve overall process efficiency.

Looking ahead, the field will likely see the increased application of catalytic methods and flow chemistry to the synthesis of N-benzylsulfamide and its derivatives.[6][7] These technologies promise even greater control, scalability, and sustainability, ensuring that this vital structural motif remains readily accessible for the development of next-generation therapeutics.

References

- Process for the production of benzenesulfonamides. (n.d.). Google Patents.

- Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.

- Mild and General Method for the Synthesis of Sulfonamides. (n.d.). ResearchGate.

- A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. (n.d.).

- Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (n.d.). ResearchGate.

- A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. (2017). National Institutes of Health.

- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.).

- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.

- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (n.d.). National Institutes of Health.

Sources

- 1. researchgate.net [researchgate.net]

- 2. cbijournal.com [cbijournal.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 6. BJOC - A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues [beilstein-journals.org]

- 7. A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activities of N-Benzylsulfamide Derivatives

Introduction: The N-Benzylsulfamide Scaffold - A Privileged Structure in Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of modern science. Within the vast landscape of organic chemistry, certain molecular frameworks, often termed "privileged structures," consistently appear in compounds exhibiting potent biological activities. The N-benzylsulfamide moiety is one such scaffold. Its inherent structural features—a flexible benzyl group for hydrophobic interactions, a polar sulfamide core capable of extensive hydrogen bonding, and multiple sites for chemical modification—make it an exceptionally versatile template for drug design.

Sulfonamides, in general, are a well-established class of pharmacologically important agents, known for a wide array of activities including antibacterial, anticancer, and anti-inflammatory effects.[1] The incorporation of a benzyl group onto the sulfamide nitrogen introduces critical lipophilicity and steric bulk, which can be fine-tuned to achieve specific interactions with biological targets. This guide provides a comprehensive overview of the significant biological activities demonstrated by N-benzylsulfamide derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Anticancer Activity: A Multi-pronged Approach to Oncology

N-benzylsulfamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms.[2][3]

Mechanism 1: Tubulin Polymerization Inhibition

One of the most successful strategies in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division. Certain N-benzylbenzamide derivatives, which share a similar structural motif with N-benzylsulfamides, have been identified as potent inhibitors of tubulin polymerization.[4] These agents bind to the colchicine site on β-tubulin, preventing the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis. One notable study identified a compound, 20b, with IC50 values in the low nanomolar range (12-27 nM) against several cancer cell lines.[4] This highlights the potential for N-benzylsulfamide analogues to be designed with similar antimitotic activity.

Mechanism 2: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and are crucial for tumor growth and metastasis by regulating intra- and extracellular pH.[5][6] Sulfonamides are the classical inhibitors of CAs, and N-benzylsulfamide derivatives have been specifically designed to target these tumor-associated isoforms.[5][7]

By inhibiting CA IX and XII, these compounds disrupt the pH balance in the tumor microenvironment, leading to increased extracellular acidity and intracellular alkalosis, which can suppress tumor cell proliferation and invasion.[6] The selectivity of these inhibitors is a key aspect of their development, aiming to minimize effects on ubiquitously expressed isoforms like CA I and CA II.[6]

Visualization: Targeting Tumor Hypoxia via CA IX Inhibition

The following diagram illustrates the mechanism by which a hypothetical N-benzylsulfamide derivative inhibits the tumor-associated carbonic anhydrase IX, disrupting pH regulation and impairing cancer cell survival.

Caption: Inhibition of CA IX by an N-benzylsulfamide derivative.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of selected benzenesulfonamide derivatives against various human cancer cell lines.[2][3]

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 2c | A2780 (Ovarian) | 0.50 ± 0.09 | [2] |

| 2c | A549 (Lung) | 1.83 ± 0.52 | [2] |

| 3c | A2780 (Ovarian) | 0.58 ± 0.17 | [2] |

| 4b | A549 (Lung) | 1.98 | [3] |

| 4d | HeLa (Cervical) | 2.12 | [3] |

| 5g | MCF-7 (Breast) | 2.04 | [3] |

Antimicrobial and Anti-inflammatory Activities

Antibacterial and Antifungal Potential

The sulfonamide group is historically renowned for its antibacterial properties, and N-benzylsulfamide derivatives continue this legacy. These compounds have shown moderate to high activity, particularly against Gram-positive bacteria.[8] The mechanism often involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.

Quantitative structure-activity relationship (QSAR) studies have indicated that antibacterial activity often increases with the lipophilicity of the molecule and the presence of halogen substituents on the benzyl ring.[8] Some derivatives have demonstrated minimum inhibitory concentrations (MICs) comparable to or better than reference drugs like penicillin G and ciprofloxacin.[8] Furthermore, certain benzenesulfonamide derivatives have shown potent activity against both bacteria and fungi, including E. coli, S. aureus, C. albicans, and A. niger.[9][10]

Anti-inflammatory Effects

Several new benzenesulfonamide derivatives have been investigated for their in vivo anti-inflammatory activities.[1][9] In carrageenan-induced rat paw edema models, some compounds exhibited remarkable inhibition of inflammation, with effects surpassing that of the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin, particularly within the first hour of administration.[1][10] For instance, compounds 4a and 4c showed a 94.69% inhibition of edema at 1 hour.[10]

Experimental Protocols: A Guide to Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are step-by-step methodologies for assessing the key biological activities of N-benzylsulfamide derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the N-benzylsulfamide derivatives in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale here is that viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Visualization: Experimental Workflow for Cytotoxicity Screening

This diagram outlines the sequential steps involved in screening N-benzylsulfamide derivatives for their anticancer activity using the MTT assay.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

-

Inoculum Preparation: Culture bacteria (e.g., S. aureus, E. coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the N-benzylsulfamide derivatives in MHB. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) to verify bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., ciprofloxacin) should be used as a reference standard.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Conclusion and Future Perspectives

The N-benzylsulfamide scaffold is a highly validated and versatile platform for the development of new therapeutic agents. Derivatives have demonstrated significant potential across multiple domains, most notably in oncology, infectious diseases, and inflammation. The ability to systematically modify the structure allows for the fine-tuning of activity and selectivity, as seen in the development of isoform-specific carbonic anhydrase inhibitors.

Future research should focus on several key areas:

-

Mechanism of Action Studies: Elucidating the precise molecular targets for compounds with promising phenotypic activity.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

-

In Vivo Efficacy: Progressing the most potent and selective compounds into preclinical animal models to validate their therapeutic effects in a physiological context.

-

Combinatorial Chemistry: Expanding the chemical space by synthesizing larger libraries of derivatives to further explore structure-activity relationships.

By leveraging the inherent strengths of the N-benzylsulfamide core and applying rigorous experimental validation, researchers and drug development professionals can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

-

Title: Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Source: PubMed URL: [Link]

-

Title: Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Source: MDPI URL: [Link]

-

Title: Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Source: Semantic Scholar URL: [Link]

-

Title: Antibacterial activity of N-benzylsalicylthioamides. Source: PubMed URL: [Link]

-

Title: Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Source: PubMed URL: [Link]

-

Title: Biological activities of benzimidazole derivatives: A review. Source: The Pharma Innovation Journal URL: [Link]

-

Title: Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Source: Frontiers in Chemistry URL: [Link]

-

Title: Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Source: Letters in Applied NanoBioScience URL: [Link]

-

Title: Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Source: PubMed URL: [Link]

-

Title: Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Source: PMC - NIH URL: [Link]

-

Title: Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. Source: ResearchGate URL: [Link]

-

Title: A Review on Benzimidazole and it's Biological Activities. Source: ResearchGate URL: [Link]

-

Title: Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. Source: Molecules URL: [Link]

-

Title: Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Source: PubMed URL: [Link]

-

Title: Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Source: NIH URL: [Link]

-

Title: Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Source: IntechOpen URL: [Link]

-

Title: Synthesis and Biological Evaluation of New Sulfonamide Derivative. Source: TSI Journals URL: [Link]

-

Title: Synthesis, antiproliferative and apoptotic activities of N-(6(4)-indazolyl)-benzenesulfonamide derivatives as potential anticancer agents. Source: PubMed URL: [Link]

-

Title: Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Source: PMC - NIH URL: [Link]

-

Title: Synthesis and Biological Evaluation of New Sulfonamide Derivatives. Source: Semantic Scholar URL: [Link]

-

Title: Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. Source: ResearchGate URL: [Link]

-

Title: Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Source: Organic & Biomolecular Chemistry URL: [Link]

-

Title: Synthesis, Biological Evaluation, Molecular docking and DFT Calculations of Novel Benzenesulfonamide derivatives. Source: ResearchGate URL: [Link]

-

Title: Facile Synthesis and Antimicrobial Properties of 2-(Substituted-benzylsulfanyl)-1H-benzimidazoles. Source: ResearchGate URL: [Link]

Sources

- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, antiproliferative and apoptotic activities of N-(6(4)-indazolyl)-benzenesulfonamide derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 6. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Antibacterial activity of N-benzylsalicylthioamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

Methodological & Application

Topic: Detailed Experimental Protocol for N-Benzylsulfamide Synthesis

An Application Note from the Senior Scientist's Desk

Introduction: The Significance of the Sulfamide Moiety

In the landscape of modern drug discovery and medicinal chemistry, the sulfamide functional group (R-NH-SO₂-NH-R') has emerged as a critical pharmacophore. Its unique properties, including its ability to act as a non-classical bioisostere of amides and carboxylic acids, its tetrahedral geometry, and its capacity to engage in crucial hydrogen bonding interactions, make it a privileged scaffold.[1] N-benzylsulfamide, in particular, serves as a fundamental building block for a diverse array of biologically active molecules, including inhibitors for enzymes like carbonic anhydrase. This guide provides a comprehensive, field-tested protocol for the synthesis of N-benzylsulfamide, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations essential for a successful and reproducible outcome.

Reaction Principle and Mechanism

The synthesis of N-benzylsulfamide is fundamentally a nucleophilic substitution reaction at a sulfur center. The most direct and common approach involves the reaction of a primary amine, benzylamine, with sulfamoyl chloride.

Overall Reaction Scheme:

The mechanism proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of benzylamine onto the highly electrophilic sulfur atom of sulfamoyl chloride. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of the chloride leaving group, yields the protonated form of N-benzylsulfamide. A base is typically added to the reaction mixture to neutralize the generated hydrogen chloride (HCl), driving the reaction to completion and preventing the protonation of the starting benzylamine, which would render it non-nucleophilic.

Critical Safety Precautions: A Self-Validating System of Safety

Chemical synthesis demands an unwavering commitment to safety. The protocols described herein involve hazardous materials, and adherence to safety guidelines is non-negotiable.

-

Chlorosulfonic Acid: Several routes to sulfamoyl chlorides or related precursors involve chlorosulfonic acid. This substance is extremely corrosive and reacts violently and exothermically with water, releasing toxic HCl gas.[2][3][4][5] ALWAYS handle chlorosulfonic acid in a certified chemical fume hood. NEVER allow it to come into contact with moisture. Add it slowly and carefully to any reaction mixture.

-

Personal Protective Equipment (PPE): Full PPE is mandatory. This includes, at a minimum:

-

Acid-resistant gloves (e.g., butyl rubber or Viton).

-

Chemical splash goggles and a full-face shield when handling chlorosulfonic acid.[3]

-

A flame-resistant lab coat.

-

-

Emergency Preparedness: Ensure immediate access to an emergency safety shower and eyewash station.[5] Have an appropriate quenching agent (e.g., sodium bicarbonate for acid spills) readily available.

-

Ventilation: All steps of the synthesis should be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors.[2][5]

Experimental Protocol: Synthesis of N-Benzylsulfamide

This protocol is designed as a two-part procedure. Part A describes the in situ preparation of a sulfamoylating agent from sulfamide, a safer alternative to isolating sulfamoyl chloride. Part B details the subsequent reaction with benzylamine.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Purity | Supplier Example | Notes |

| Sulfamide | H₄N₂O₂S | 96.11 | 98% | Sigma-Aldrich | Hygroscopic, store in a desiccator. |

| Pyridine | C₅H₅N | 79.10 | Anhydrous, 99.8% | Sigma-Aldrich | Acts as catalyst and base. Store under N₂. |

| Benzylamine | C₇H₉N | 107.15 | 99% | Sigma-Aldrich | Corrosive liquid. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Fisher Scientific | Solvent. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M (aq) | VWR | For workup. |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated (aq) | Lab prepared | For workup. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥99.5% | Sigma-Aldrich | Drying agent. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific | For chromatography/recrystallization. |

| Hexanes | C₆H₁₄ | - | ACS Grade | Fisher Scientific | For chromatography/recrystallization. |

Step-by-Step Methodology

Part A: Preparation of the Pyridinium Sulfamate Intermediate

The causality behind this step is to generate an active sulfamoylating agent in situ under milder conditions than those required for the synthesis of pure sulfamoyl chloride. Pyridine acts as both a base and a nucleophilic catalyst.

-

Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with CaCl₂), and a rubber septum. The entire apparatus must be flame-dried or oven-dried and cooled under a nitrogen atmosphere.

-

Reagent Addition: To the flask, add sulfamide (4.81 g, 50 mmol, 1.0 equiv.) and 100 mL of anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C with stirring.

-

Pyridine Addition: Slowly add anhydrous pyridine (8.0 mL, 100 mmol, 2.0 equiv.) to the suspension via syringe through the septum. The reaction is exothermic; maintain the temperature at 0 °C.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes. The sulfamide will partially dissolve as it reacts to form the pyridinium sulfamate intermediate. This mixture is used directly in the next step.

Part B: Synthesis of N-Benzylsulfamide

-

Amine Addition: While maintaining the temperature at 0 °C, slowly add benzylamine (5.45 mL, 50 mmol, 1.0 equiv.) to the reaction mixture from Part A.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-18 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product, N-benzylsulfamide, should have a distinct Rf value compared to the starting benzylamine.

Part C: Work-up and Purification

The work-up is designed to remove unreacted starting materials, the pyridine catalyst, and salts to isolate the crude product.

-

Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of 1 M HCl (aq). Shake vigorously. This step protonates the excess pyridine and benzylamine, making them soluble in the aqueous layer.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (to remove residual acid) and 100 mL of brine.

-

Drying: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-benzylsulfamide as a white solid.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with cold hexanes, and dry in a vacuum oven. Alternatively, for higher purity, the product can be purified by silica gel column chromatography.

Characterization

-

Appearance: White crystalline solid.[6]

-

Melting Point: Literature values are typically in the range of 110-114 °C.

-

¹H NMR (400 MHz, DMSO-d₆): Expected peaks would include signals for the aromatic protons of the benzyl group, the methylene (-CH₂-) protons, and the amine (-NH-) protons.

-

IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching, S=O stretching (asymmetric and symmetric), and aromatic C-H stretching.

Workflow Visualization

Caption: Experimental workflow for the synthesis of N-benzylsulfamide.

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of N-benzylsulfamide. By understanding the causality behind each step—from the in situ generation of the sulfamoylating agent to the specific washes in the work-up procedure—researchers can confidently execute this synthesis. Adherence to the stringent safety precautions outlined is paramount for the well-being of the researcher and the integrity of the experiment. The resulting N-benzylsulfamide is a valuable intermediate for further elaboration in drug development and chemical biology research.

References

- (No valid reference provided in search results)

- (No valid reference provided in search results)

- (No valid reference provided in search results)

- (No valid reference provided in search results)

-

Chymkowiak, M., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]

- (No valid reference provided in search results)

- (No valid reference provided in search results)

- (No valid reference provided in search results)

-

Bowser, J. R., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(1), 241-243. [Link]

-

Aziz, R. (2018). Synthesis of benzamide from benzyl chloride. SlideShare. [Link]

- (No valid reference provided in search results)

-

Wang, Z., & Porco, J. A. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 8(22), 5033–5035. [Link]

-

Balsevičiūtė, K., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1835-1845. [Link]

-

Liu, et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4). [Link]

- (No valid reference provided in search results)

- (No valid reference provided in search results)

- (No valid reference provided in search results)

-

New Jersey Department of Health. (2010). Hazard Summary: Chlorosulphonic Acid. NJ.gov. [Link]

- (No valid reference provided in search results)

-

Akili, S., et al. (2020). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. [Link]

- (No valid reference provided in search results)

-

Kloek, J. A., & Leschinsky, K. L. (1976). An Improved Synthesis of Sulfamoyl Chlorides. The Journal of Organic Chemistry, 41(25), 4028-4029. [Link]

- (No valid reference provided in search results)

- (No valid reference provided in search results)

- (No valid reference provided in search results)

- (No valid reference provided in search results)

- (No valid reference provided in search results)

Sources

- 1. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. nj.gov [nj.gov]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. macro.lsu.edu [macro.lsu.edu]

- 6. medkoo.com [medkoo.com]

purification of N-benzylsulfamide by recrystallization

Application Note: Precision Purification of N-Benzylsulfamide via Solvent-Mediated Recrystallization

Executive Summary

This guide details the purification of N-benzylsulfamide (also known as benzylsulfamide), a critical intermediate in the synthesis of anticonvulsants, carbonic anhydrase inhibitors, and protease inhibitors. While often synthesized via the nucleophilic substitution of sulfamide with benzylamine, this pathway generates specific impurities—namely unreacted benzylamine, excess sulfamide, and the thermodynamically stable byproduct N,N'-dibenzylsulfamide .

This protocol utilizes a binary solvent recrystallization system (Ethanol:Water) to exploit the differential solubility of the mono-substituted product versus its di-substituted impurity. The method prioritizes yield and purity (>98%) suitable for pharmaceutical applications.

Chemical Context & Impurity Profile

Understanding the origin of impurities is the first step in effective purification. The standard synthesis involves the thermal reaction of sulfamide with benzylamine:

The Impurity Matrix:

| Impurity | State | Solubility Profile | Removal Strategy |

|---|---|---|---|

| Benzylamine | Liquid (Basic) | Soluble in dilute acid. | Acidic wash (HCl) prior to recrystallization. |

| Sulfamide | Solid (Polar) | Highly soluble in water. | Aqueous wash / Stays in mother liquor. |

| N,N'-Dibenzylsulfamide | Solid (Lipophilic) | Insoluble in water; low solubility in EtOH. | Hot Filtration (if insoluble) or Fractional Crystallization . |

Pre-Purification Treatment (Critical Step)

Rationale: Recrystallization is less efficient if the crude matrix is oily or heavily contaminated with unreacted amine. This step ensures a solid crude material.

-

Acid Wash: Suspend the crude reaction mixture in 1.0 M HCl (10 mL/g of crude). Stir vigorously for 15 minutes.

-

Filtration: Filter the suspension. Discard the filtrate (contains amine salts).

-

Water Wash: Wash the filter cake with ice-cold water (

mL) to remove residual acid and unreacted sulfamide. -

Drying: Air dry the solid cake until it is a free-flowing powder.

Recrystallization Protocol

Solvent System: Ethanol (95%) and Deionized Water. Technique: Cloud-Point Crystallization (Binary Solvent).

Step-by-Step Methodology

-

Dissolution (The Saturation Point):

-

Place the pre-washed crude solid in an Erlenmeyer flask.

-

Add Ethanol (95%) dropwise while heating on a steam bath or hot plate (approx. 60-70°C).

-

Target: Use the minimum amount of hot ethanol required to dissolve the solid completely.

-

Note: If a small amount of solid remains undissolved after adding 10-15 mL/g of solvent, it is likely the N,N'-dibenzylsulfamide impurity.

-

-

Hot Filtration (Impurity Removal):

-

If insoluble particles persist in the boiling ethanol, perform a hot filtration through a pre-warmed fluted filter paper or a sintered glass funnel.

-

Why? The di-substituted byproduct is significantly less soluble than the product. Removing it now prevents it from seeding the crystallization later.

-

-

Nucleation (The Cloud Point):

-

Maintain the filtrate at near-boiling temperature.

-

Add hot Deionized Water dropwise to the clear ethanol solution.

-

Stop Point: Stop adding water immediately when a persistent faint turbidity (cloudiness) appears and does not disappear upon swirling.

-

Add 1-2 drops of Ethanol to clear the solution back to transparency.

-

-

Crystallization:

-

Remove the flask from heat. Cap it loosely.

-

Allow to cool to room temperature slowly (do not use an ice bath yet). Rapid cooling traps impurities.

-

Once room temperature is reached and crystals have formed, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

-

-

Isolation:

-

Filter the crystals using vacuum filtration (Buchner funnel).

-

Wash: Wash the crystals with a cold mixture of Ethanol:Water (1:1 ratio, 5-10 mL).

-

Dry: Dry in a vacuum oven at 40°C or air dry under a fume hood.

-

Process Visualization

Figure 1: Purification workflow for N-benzylsulfamide, highlighting critical impurity removal steps.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| "Oiling Out" (Liquid separates instead of crystals) | Solution temperature is too high relative to the melting point, or solvent is too polar. | Re-heat to dissolve oil. Add slightly more Ethanol. Cool very slowly with vigorous stirring. Scratch glass to induce nucleation. |

| Low Yield | Too much solvent used or product is too soluble in the ethanol-water mix. | Concentrate the mother liquor (filtrate) by rotary evaporation and repeat the crystallization (Second Crop). |

| Colored Impurities | Oxidation byproducts. | Add activated charcoal (1-2% w/w) during the hot ethanol dissolution step, stir for 5 mins, then hot filter. |

Validation (Self-Validating System)

To ensure the protocol was successful, perform the following checks:

-

Melting Point Analysis:

-

Pure N-benzylsulfamide typically melts in a sharp range.[5] While literature values vary slightly by polymorph, a range of 100–105°C (or distinct from the starting sulfamide ~92°C) indicates purity.

-

Criterion: A range < 2°C indicates high purity.

-

-

TLC (Thin Layer Chromatography):

-

Mobile Phase: Ethyl Acetate:Hexane (1:1) or Methanol:DCM (5:95).

-

Visualization: UV light (254 nm) or Iodine stain.

-

Criterion: Single spot.[4] Benzylamine (if present) will stay at the baseline or streak; Di-benzyl impurity will run much higher (higher

) due to lipophilicity.

-

References

-

Synthesis & Properties: Audrieth, L. F., & Sveda, M. (1944). Preparation and Properties of Some N-Substituted Sulfamides. Journal of Organic Chemistry, 9(1), 89–101. Link

-

Compound Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217354, N-Benzylsulfamide. Link

- General Sulfonamide Purification: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques of amides/sulfonamides).

-

Solubility Data: Martinez, F., et al. (2013). Solubility of Sulfonamides in Ethanol + Water Mixtures.[6][7] Journal of Solution Chemistry. Link

Sources

- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy N-benzylsulfamide (EVT-2886074) | 14101-58-7 [evitachem.com]

- 6. researchgate.net [researchgate.net]

- 7. redalyc.org [redalyc.org]

Application Note: Process Optimization for the Scale-Up Synthesis of N-Benzylsulfamide Derivatives

Abstract & Strategic Overview

N-benzylsulfamide scaffolds are critical bioisosteres in medicinal chemistry, widely employed in carbonic anhydrase inhibitors, protease inhibitors, and anticonvulsants. While laboratory-scale synthesis often relies on convenient but expensive reagents (e.g., Burgess reagent), multi-kilogram scale-up demands cost-efficiency and rigorous safety management.

This guide details two distinct, field-validated protocols for synthesizing N-benzylsulfamide derivatives. The selection of the route depends primarily on the substitution pattern (symmetric vs. asymmetric) and facility capabilities regarding corrosive gas handling.

Route Selection Matrix

| Feature | Route A: Sulfuryl Chloride ( | Route B: Sulfamide Transamination |

| Primary Utility | Unsymmetrical Sulfamides ( | Symmetric Sulfamides or Cyclic Sulfamides |

| Reagent Cost | Low | Low to Moderate |

| Atom Economy | Moderate (HCl/ | High ( |

| Key Hazard | Corrosive gas evolution, Exotherm | High temperature reflux |

| Purification | Crystallization (requires careful quenching) | Precipitation/Crystallization |

Route A: The Sulfuryl Chloride Method (Asymmetric Synthesis)

This route is the industry standard for generating unsymmetrical N-benzylsulfamides. It proceeds via a highly reactive sulfamoyl chloride intermediate.

Mechanism:

-

Activation:

(Intermediate) -

Coupling:

Critical Scale-Up Challenges

-

Bis-alkylation: Rapid addition of the amine leads to symmetric byproducts (

). -

Exotherm: The reaction is violently exothermic.

-

Gas Evolution: Generates 2 equivalents of HCl gas per mole of product.

Protocol A: Stepwise Controlled Addition (1.0 mol Scale)

Reagents:

-

Benzylamine (1.0 equiv)

-

Sulfuryl Chloride (

) (1.1 equiv) -

Triethylamine (TEA) or DIPEA (2.2 equiv)

-

Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology:

-

Reactor Setup:

-

Use a jacketed glass reactor equipped with an overhead mechanical stirrer (high torque).

-

Connect the gas outlet to a caustic scrubber (NaOH solution) to neutralize HCl emissions.

-

Purge system with

.

-

-

Formation of Sulfamoyl Chloride (The "Cold" Step):

-

Charge

(1.1 equiv) and DCM (5 vol) into the reactor. -

Cool the jacket to -10°C to -5°C . (Note: -78°C is not practical on scale; -10°C is sufficient if addition is slow).

-

Prepare a solution of Benzylamine (1.0 equiv) and TEA (1.1 equiv) in DCM (2 vol).

-

Crucial Step: Add the amine/base solution to the

dropwise over 2–3 hours. -

Control Point: Maintain internal temperature

. If temp spikes, stop addition immediately.

-

-

Intermediate Verification:

-

Take an aliquot, quench with MeOH, and check LCMS. You should see the methyl sulfamate adduct. Ensure no starting amine remains.

-

-

Coupling (The "Warm" Step):

-

Prepare the second amine (

, 1.0–1.2 equiv) and TEA (1.1 equiv) in DCM. -

Add this mixture to the reactor at 0°C.

-

Allow the reaction to warm to room temperature (20–25°C) naturally over 4 hours.

-

-

Work-up & Purification:

-

Quench with water (carefully, slightly exothermic).

-

Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine) and then Brine.

-

Solvent Swap: Distill off DCM and replace with Ethanol or Toluene/Heptane for crystallization.

-

Cool to 5°C to precipitate the product. Filter and dry.[1]

-

Route B: Sulfamide Transamination (Symmetric/Cyclic Synthesis)

For symmetric N,N'-dibenzylsulfamides or cyclic variants, using solid Sulfamide (

Mechanism:

Protocol B: Aqueous Reflux (1.0 mol Scale)

Reagents:

-

Sulfamide (1.0 equiv)

-

Benzylamine (2.5 equiv)

-

Solvent: Water (for green chemistry) or Dioxane (if solubility is poor).

Step-by-Step Methodology:

-

Reactor Setup:

-

Standard reactor with reflux condenser.

-

Scrubber: The off-gas will be Ammonia (

). Route to a mild acid scrubber (dilute

-

-

Reaction:

-

Charge Sulfamide and Water (5 vol) to the reactor.

-

Add Benzylamine.

-

Heat to Reflux (100°C) .

-

Observation: The reaction is driven by the evolution of ammonia gas. Maintain reflux for 12–24 hours until ammonia evolution ceases.

-

-

Isolation:

Process Engineering & Safety Controls

Workflow Visualization

The following diagram illustrates the decision logic and engineering controls required for the Sulfuryl Chloride route.

Caption: Decision matrix and process flow for selecting and executing the optimal synthesis route.

Hazard Management Table

| Hazard | Source | Engineering Control |

| Thermal Runaway | Dose-controlled addition pump interlocked with reactor temperature probe (Stop if T > 0°C). | |

| Corrosive Gas | HCl / | Two-stage caustic scrubber (NaOH). Do NOT use needle vents on scale; use wide-bore gas adapters. |

| Pressure Build-up | Ensure reflux condenser is not sealed; route to acid trap. |

References

-

Winum, J.-Y., et al. "Practical Synthesis of Sulfamides." Organic Letters, vol. 3, no.[4] 14, 2001.

-

Reitz, A. B., et al. "Synthesis of Sulfamides via the Reaction of Amines with Sulfamide." Journal of Organic Chemistry, vol. 74, no. 9, 2009.

- Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2012.

-

Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development, 2014.

-

Continuous Flow Sulfuryl Chloride-Based Reaction. Organic Process Research & Development, 2020.

Sources

Application Notes & Protocols: N-Benzylsulfamide as a Robust Protecting Group in Organic Synthesis

Introduction: The Strategic Role of N-Benzylsulfamide in Amine Protection

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. A protecting group must be introduced efficiently, remain inert during subsequent transformations (orthogonality), and be cleaved under conditions that preserve the integrity of the target molecule.[1] While numerous amine protecting groups exist, the N-benzylsulfamide moiety presents a unique combination of stability and versatile deprotection pathways, making it a valuable tool for researchers in medicinal chemistry and drug development.

The N-benzylsulfamide group effectively masks the nucleophilicity and basicity of primary and secondary amines by converting them into significantly less reactive sulfonamides. Its inherent stability to a wide range of acidic and basic conditions allows for its use in concert with other common protecting groups like the acid-labile tert-butoxycarbonyl (Boc) and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups, embodying a key principle of orthogonal synthesis strategy.[2][3]

This guide provides a comprehensive overview of the N-benzylsulfamide protecting group, detailing the synthesis of the requisite protecting agent, protocols for the protection of amines, and a critical analysis of the distinct deprotection strategies that underscore its synthetic utility.

I. Preparation of the Protecting Group Reagent: Benzylsulfamoyl Chloride

The key reagent for the introduction of the N-benzylsulfamide group is benzylsulfamoyl chloride. Its synthesis is analogous to the well-established preparation of benzenesulfonyl chloride, which involves the chlorosulfonation of an aromatic ring.[4][5] The process begins with the reaction of toluene with chlorosulfonic acid.

Protocol 1: Synthesis of Benzylsulfamoyl Chloride

Causality and Mechanistic Insight: This reaction is an electrophilic aromatic substitution where the powerful electrophile, generated from chlorosulfonic acid, attacks the electron-rich toluene ring. The methyl group of toluene is an ortho-, para-director, leading to a mixture of isomers. For its application as a protecting group, the isomeric mixture is often suitable for direct use.

Materials:

-

Toluene

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in a well-ventilated fume hood.

-

Charge the flask with chlorosulfonic acid (approx. 3-4 equivalents).

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add toluene (1 equivalent) dropwise from the dropping funnel to the cooled, stirring chlorosulfonic acid. Caution: This reaction is highly exothermic and releases HCl gas. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Carefully quench the reaction by pouring the mixture onto crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with cold water, then with a saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude benzylsulfamoyl chloride as an oil, which can be used directly in the next step or purified by vacuum distillation.

II. Protection of Amines: Formation of N-Benzylsulfamides

The protection of a primary or secondary amine is achieved via a nucleophilic substitution reaction with benzylsulfamoyl chloride in the presence of a base. The base is crucial for neutralizing the HCl generated during the reaction and driving the equilibrium towards product formation.

Protocol 2: General Procedure for N-Benzylsulfamide Protection of an Amine

Causality and Mechanistic Insight: The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[1] The subsequent loss of a chloride ion and a proton (abstracted by the base) yields the stable sulfonamide. The use of a non-nucleophilic base like pyridine or a hindered base prevents competition with the amine substrate.

Caption: General workflow for amine protection.

Materials:

-

Amine substrate (1 equivalent)

-

Benzylsulfamoyl chloride (1.1-1.2 equivalents)

-

Pyridine or Triethylamine (2-3 equivalents)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve the amine substrate in DCM in a round-bottom flask and cool to 0 °C.

-

Add the base (e.g., pyridine) to the solution.

-

Slowly add a solution of benzylsulfamoyl chloride in DCM to the stirring amine solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting N-benzylsulfamide by flash column chromatography or recrystallization.

III. Deprotection Strategies: The Versatility of N-Benzylsulfamide Cleavage

The synthetic power of the N-benzylsulfamide group lies in its dual nature, offering two distinct and orthogonal deprotection pathways: cleavage of the N-benzyl bond or reductive cleavage of the N-sulfonyl bond. The choice of method depends on the overall molecular architecture and the presence of other functional groups.

Strategy A: Cleavage of the N-Benzyl Bond via Catalytic Hydrogenolysis

This is one of the mildest and most common methods for deprotecting N-benzyl amines.[6] The reaction involves hydrogen gas and a palladium catalyst to cleave the benzylic C-N bond, releasing the N-unsubstituted sulfonamide and toluene as a byproduct.[7]

Caption: N-Benzyl bond cleavage workflow.

Protocol 3: Deprotection by Catalytic Hydrogenolysis

Causality and Mechanistic Insight: The palladium catalyst surface adsorbs both the N-benzylsulfamide and hydrogen. Molecular hydrogen dissociates into active hydrogen atoms on the catalyst surface, which then attack and cleave the relatively weak benzylic C-N bond.[7]

Materials:

-

N-benzylsulfamide protected substrate (1 equivalent)

-

Palladium on carbon (10% Pd/C, 5-10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen source (H₂ gas balloon or Parr hydrogenator)

Procedure:

-

Dissolve the N-benzylsulfamide substrate in MeOH or EtOH in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically a balloon is sufficient) at room temperature for 4-24 hours.[8]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Rinse the Celite® pad with additional solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the deprotected N-H sulfonamide.

Strategy B: Reductive Cleavage of the N-Sulfonyl Bond

For substrates that are sensitive to hydrogenolysis (e.g., containing alkenes, alkynes, or other reducible groups), cleavage of the robust N-S bond offers an excellent alternative. This is typically achieved using strong reducing agents, with samarium(II) iodide (SmI₂) being a particularly effective modern reagent for this transformation under mild conditions.[9][10]

Caption: N-Sulfonyl bond cleavage workflow.

Protocol 4: Deprotection by Reductive Cleavage with SmI₂

Causality and Mechanistic Insight: Samarium(II) iodide is a powerful single-electron donor. The reaction proceeds via an electron transfer from SmI₂ to the sulfonamide, generating a radical anion intermediate. This intermediate then fragments, cleaving the N-S bond.[10] For particularly stable sulfonamides, pre-activation by N-acylation (e.g., with trifluoroacetic anhydride, TFAA) makes the group more electron-withdrawing and thus more susceptible to reduction.[9]

Materials:

-

N-benzylsulfamide protected substrate (1 equivalent)

-

Samarium(II) iodide (SmI₂) solution in THF (0.1 M, 4-6 equivalents)

-

Tetrahydrofuran (THF), anhydrous

-

(Optional) Trifluoroacetic anhydride (TFAA) for activation

-

Saturated potassium sodium tartrate solution (Rochelle's salt)

-

Diethyl ether or Ethyl acetate

Procedure:

-

Dissolve the N-benzylsulfamide substrate in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.

-

(Optional Activation Step) If the sulfonamide is resistant to cleavage, add TFAA (1.5 equivalents) and stir for 30 minutes at -78 °C before proceeding.

-

Slowly add the SmI₂ solution dropwise until the deep blue color persists, indicating an excess of the reagent.

-

Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

-

Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate and allow it to warm to room temperature.

-

Extract the mixture with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting free amine by flash column chromatography.

IV. Stability and Orthogonality

The N-benzylsulfamide group exhibits high stability across a broad range of reaction conditions, which is essential for its role in an orthogonal protection strategy.

| Condition / Reagent Class | Stability of N-Benzylsulfamide | Compatibility with Other Groups |

| Strong Acids (e.g., TFA, HCl) | Stable | Allows for the selective deprotection of acid-labile groups like Boc.[3] |

| Bases (e.g., Piperidine, NaOH) | Stable | Allows for the selective deprotection of base-labile groups like Fmoc. |

| Oxidizing Agents | Generally Stable | Stable to many common oxidants, though strong conditions may affect the benzyl ring. |

| Reducing Agents (e.g., NaBH₄) | Stable | Stable to mild hydride reagents, allowing for reduction of ketones/aldehydes. |

| Organometallics | Stable | Generally compatible with Grignard and organolithium reagents at low temperatures. |

This stability profile allows the synthetic chemist to perform a wide array of chemical transformations on other parts of the molecule while the amine remains securely protected. The deprotection is then triggered under specific reductive conditions (hydrogenolysis or strong single-electron transfer) that are typically not employed for the removal of other common protecting groups.

V. Conclusion

The N-benzylsulfamide group is a highly reliable and versatile protecting group for amines. Its straightforward installation, robust stability towards both acidic and basic reagents, and, most importantly, its susceptibility to cleavage via two distinct reductive pathways—catalytic hydrogenolysis or N-S bond scission—provide chemists with significant flexibility in synthetic design. These attributes make the N-benzylsulfamide group an excellent choice for complex synthetic routes where orthogonality and predictable, high-yielding deprotection are critical for success.

References

- Preparation method of substituted benzene sulfonyl chloride.

-

Protecting Groups for Amines: Sulfonamides. (2020-05-18). YouTube. [Link]

-

Benzenesulfonyl chloride. Wikipedia. [Link]

-

Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]

-

Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Synlett, 2006(20), 3294-3298. [Link]

-

Ammonolysis of benzyl chloride followed by reaction of the amine so forme... (2025-01-08). Filo. [Link]

-

Reactions of Benzylamine with Sulfur. Canadian Science Publishing. [Link]

-

Reaction Amines With Aryl Sulphonyl Chloride. (2023-02-03). YouTube. [Link]

-

Benzylamines. Organic Chemistry Portal. [Link]

- Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur.Google Books.

-

Murphy, J. A., et al. (2016). Metal-Free Reductive Cleavage of C–N and S–N Bonds by Photoactivated Electron Transfer from a Neutral Organic Donor. Angewandte Chemie International Edition, 55(44), 13830-13834. [Link]

-

An amine on reaction with benzene sulphonyl chloride... Vedantu. [Link]

-

Protective Groups. Organic Chemistry Portal. [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

D'Annibale, A., et al. (2022). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Request PDF. [Link]

-

Hydrogenolysis of N‐benzyl amines. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Molecules, 29(12), 2849. [Link]

-